N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, a thiadiazole ring, and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the cyclobutyl group and the quinazolinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and disrupting a metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide: shares structural similarities with other thiadiazole and quinazolinone derivatives.
Thiadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Quinazolinone derivatives: Widely studied for their potential as therapeutic agents in various diseases.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C20H23N5O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C20H23N5O2S/c26-17(22-20-24-23-18(28-20)14-7-6-8-14)11-2-1-5-12-25-13-21-16-10-4-3-9-15(16)19(25)27/h3-4,9-10,13-14H,1-2,5-8,11-12H2,(H,22,24,26) |
InChI Key |
TVLOVANLQHZJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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